Predicted Acidity (pKa) Distinguishes the 2,3-Dimethyl Lactam from Non-Carbonyl and Amino-Substituted Pyridopyrazine Analogs
The target compound possesses a predicted pKa of 3.00±0.40, attributable to the lactam NH at position 4 (or 6 depending on tautomer), which imparts weak acidity and an ionizable proton under mildly acidic conditions . In contrast, the non-carbonyl analog 2,3-dimethylpyrido[2,3-b]pyrazine (CAS 7154-32-7) lacks this ionizable center, and the amino-substituted analog 3-amino-8-methyl-pyrido[2,3-b]pyrazin-6(4H)-one (CAS 76542-02-4) exhibits a different pKa profile due to the basic amine group [1]. This differential ionization dictates aqueous solubility, protein binding, and passive membrane permeability, directly impacting bioavailability and assay compatibility.
| Evidence Dimension | Acid dissociation constant (pKa) – predicted |
|---|---|
| Target Compound Data | pKa = 3.00 ± 0.40 (predicted) |
| Comparator Or Baseline | 2,3-Dimethylpyrido[2,3-b]pyrazine: no ionizable proton (pKa not applicable); 3-Amino-8-methyl-pyrido[2,3-b]pyrazin-6(4H)-one: basic amine pKa expected >7 (not quantified for this compound, class-level inference) |
| Quantified Difference | The target compound is the only analog in this set with a weakly acidic proton (pKa ~3), creating a unique ionization state at physiological pH. |
| Conditions | Predicted values from ACD/Labs or equivalent software, compiled by ChemicalBook |
Why This Matters
Procurement decisions for lead optimization require precise control over ionization state; selecting an analog with a different pKa will alter solubility, permeability, and pharmacokinetics, invalidating structure–activity relationship (SAR) studies.
- [1] BioDeep. Pyrido[2,3-b]pyrazin-6(4H)-one, 3-amino-8-methyl- (9CI) (BioDeep_00000774925). Available at: https://query.biodeep.cn/BioDeep_00000774925 (Accessed 2026-05-13). View Source
